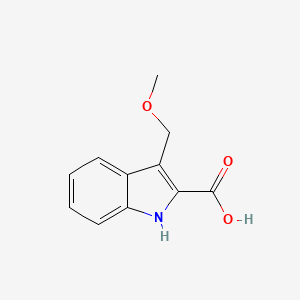![molecular formula C12H16N2S B13600683 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13600683.png)
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine is a compound that features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine can be achieved through various synthetic routes. Common methods include:
Knoevenagel Condensation: This involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base such as piperidine.
Biginelli Reaction: A multicomponent reaction that combines urea, an aldehyde, and a β-keto ester to form the desired product.
Microwave Irradiation: This method accelerates the reaction process and often results in higher yields and cleaner products.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted benzothiazoles and their derivatives .
Scientific Research Applications
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine involves its interaction with various molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine can be compared with other benzothiazole derivatives, such as:
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial activity.
N-(Benzo[d]thiazol-2-yl)-2-phenylbenzamides: Exhibits anti-inflammatory properties.
6-Chlorobenzo[d]thiazol-2-yl derivatives: Used in the synthesis of triazolo-thiadiazole compounds with notable biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-12(2,13)8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,7-8,13H2,1-2H3 |
InChI Key |
BZGJSFCSWUPWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=NC2=CC=CC=C2S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


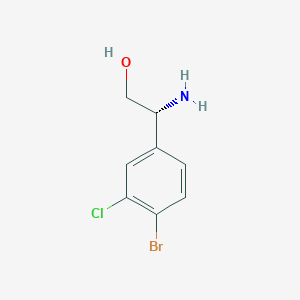

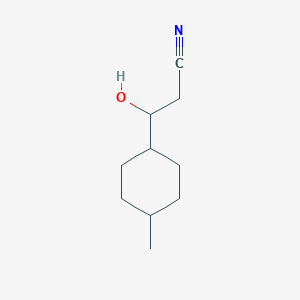

amine](/img/structure/B13600620.png)
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
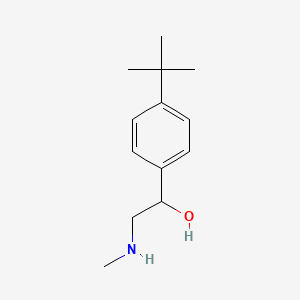
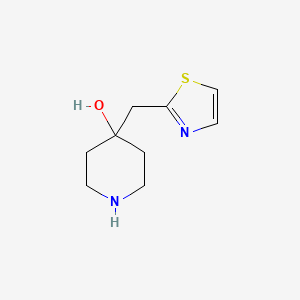
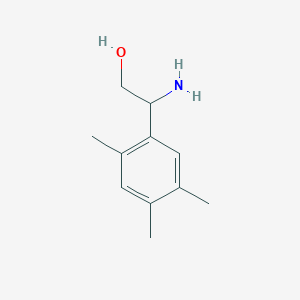
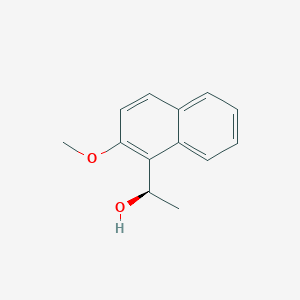
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
